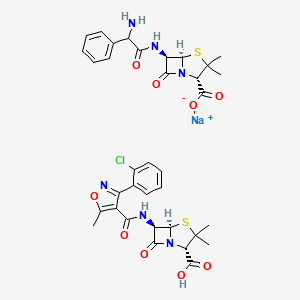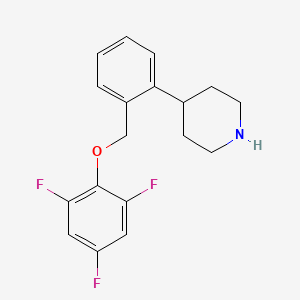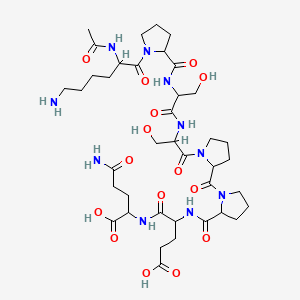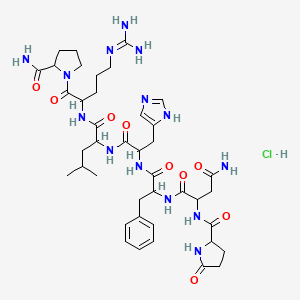
ARN14686
Übersicht
Beschreibung
ARN14686 is an activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . It binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct .
Synthesis Analysis
ARN14686 was designed based on the scaffold of the NAAA inhibitor ARN726 . The 4-butyl-cyclohexyl group of ARN726 was substituted with a C9 saturated aliphatic chain bearing a terminal alkyne tag .
Molecular Structure Analysis
ARN14686 has a molecular formula of C15H24N2O3 . The InChI code is InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 .
Chemical Reactions Analysis
ARN14686 inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . It is selective for NAAA over acid ceramidase .
Physical And Chemical Properties Analysis
ARN14686 is a crystalline solid with a formula weight of 280.4 . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 1 mg/ml .
Wissenschaftliche Forschungsanwendungen
Detection and Quantification of NAAA
ARN14686 allows for the detection and quantification of the active form of the proinflammatory enzyme N-acylethanolamine acid amidase (NAAA), both in vitro and ex vivo . This is crucial in understanding the role and impact of NAAA in various biological processes.
Investigation of NAAA Activation
ARN14686 can be used to investigate NAAA activation ex vivo . This helps researchers understand the conditions and factors that influence the activation of NAAA.
Visualization of NAAA in Tissues
ARN14686 can be used to visualize NAAA in tissues . This is particularly useful in histological studies where the distribution and localization of NAAA in different tissues need to be determined.
Study of Inflammatory Processes
Since NAAA is a proinflammatory enzyme, ARN14686 can be used to study inflammatory processes . By detecting and quantifying NAAA, researchers can gain insights into the mechanisms of inflammation.
Development of Therapeutic Strategies
The ability of ARN14686 to detect and quantify NAAA can aid in the development of therapeutic strategies . For instance, if an overactivity of NAAA is associated with a particular disease, strategies to inhibit NAAA could be explored.
Understanding the Role of NAAA in PPAR-alpha Agonist Deactivation
NAAA promotes inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) . Therefore, ARN14686 can be used to study this process and understand the role of NAAA in it.
Wirkmechanismus
Target of Action
ARN14686 is an activity-based affinity probe designed for the detection of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a crucial role in inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists .
Mode of Action
ARN14686 binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . The IC50 values are 6 nM and 13 nM for human and rat recombinant enzymes, respectively . ARN14686 is selective for NAAA over acid ceramidase .
Biochemical Pathways
ARN14686 affects the biochemical pathways involving NAAA. NAAA is involved in the metabolism of fatty acid ethanolamides, including the bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are natural ligands for PPAR-alpha . By inhibiting NAAA, ARN14686 prevents the breakdown of these bioactive lipids, thereby modulating the associated inflammatory responses .
Pharmacokinetics
It is known that arn14686 can detect naaa in lung lysosomal fractions following intravenous administration at a dose of 10 mg/kg in rats .
Result of Action
ARN14686’s inhibition of NAAA leads to an increase in the levels of PPAR-alpha agonists like PEA and OEA . This results in the modulation of inflammatory responses, as these agonists have anti-inflammatory effects . ARN14686 has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation .
Action Environment
The action of ARN14686 is influenced by the environment in which it is administered. For instance, the compound’s ability to detect NAAA in lung lysosomal fractions suggests that it is active in the acidic environment of lysosomes . Additionally, the presence of NAAA in inflamed tissues indicates that the compound’s action may be particularly relevant in inflammatory conditions .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ARN14686 involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of a cyclic amide and the introduction of a substituted phenyl group.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "sodium hydroxide", "iodobenzene diacetate", "4-aminophenol", "acetic anhydride", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to give the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate and sodium acetate to form a cyclic amide.", "Step 3: Diazotization of 4-aminophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Step 4: Coupling of the diazonium salt with the cyclic amide in the presence of sodium hydroxide to introduce a substituted phenyl group.", "Step 5: Acetylation of the amine group in the product with acetic anhydride and sulfuric acid to form the final product, ARN14686." ] } | |
CAS-Nummer |
1628345-10-7 |
Produktname |
ARN14686 |
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.368 |
IUPAC-Name |
N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI-Schlüssel |
XEXRAYPXQNELAS-ZDUSSCGKSA-N |
SMILES |
O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARN14686 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)


![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)


![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)